molecular formula C19H27N3O2S B12252865 N-(4-methylphenyl)-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]acetamide

N-(4-methylphenyl)-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]acetamide

Cat. No.: B12252865
M. Wt: 361.5 g/mol
InChI Key: NWOCDCNYMMWHJY-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]acetamide is a complex organic compound that features a thiomorpholine ring, a piperidine ring, and a 4-methylphenyl group

Properties

Molecular Formula

C19H27N3O2S

Molecular Weight

361.5 g/mol

IUPAC Name

N-(4-methylphenyl)-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]acetamide

InChI

InChI=1S/C19H27N3O2S/c1-15-4-6-17(7-5-15)20-18(23)14-21-8-2-3-16(13-21)19(24)22-9-11-25-12-10-22/h4-7,16H,2-3,8-14H2,1H3,(H,20,23)

InChI Key

NWOCDCNYMMWHJY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2CCCC(C2)C(=O)N3CCSCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]acetamide typically involves multiple steps

    Thiomorpholine Ring Formation: The thiomorpholine ring can be synthesized by reacting a suitable amine with a sulfur-containing reagent under controlled conditions.

    Piperidine Ring Formation: The piperidine ring is often introduced through a cyclization reaction involving a suitable precursor.

    Final Coupling: The final step involves coupling the thiomorpholine and piperidine rings with the 4-methylphenyl group using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-methylphenyl)-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: The compound’s properties make it suitable for use in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Thiomorpholine, 4-[(4-methylphenyl)sulfonyl]
  • 4,4′,4′′-tris(N-3-methylphenyl-N-phenyl-amino)triphenylamine
  • Pyridinium salts

Uniqueness

N-(4-methylphenyl)-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]acetamide is unique due to its combination of a thiomorpholine ring, a piperidine ring, and a 4-methylphenyl group. This structural arrangement imparts specific chemical and biological properties that distinguish it from other similar compounds.

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